4-Fluoro-2-iodo-6-methoxyaniline
Description
Significance of Aniline (B41778) Derivatives in Modern Organic Synthesis and Materials Science
Aniline derivatives are of paramount importance across diverse scientific disciplines, acting as crucial building blocks in organic synthesis and as fundamental components in advanced materials. biopartner.co.uk In the pharmaceutical industry, the aniline scaffold is present in a multitude of drugs. bldpharm.comacs.org It is a key starting material for analgesics like paracetamol (acetaminophen) and has been historically significant in the development of antimalarial drugs and sulfonamides. bldpharm.comnih.govumich.edu The versatility of the aniline structure allows medicinal chemists to modify it to enhance drug efficacy, bioavailability, and receptor selectivity, although challenges such as metabolic instability and potential toxicity are also key considerations in drug design. bldpharm.combeilstein-journals.orgtcichemicals.com
In materials science, aniline derivatives are fundamental to the production of dyes and pigments, most notably as a precursor to indigo, the dye responsible for the color of blue jeans. bldpharm.com Furthermore, the polymerization of aniline and its substituted variants leads to the formation of polyaniline (PANI), a class of conducting polymers. beilstein-journals.orgnih.gov These materials possess unique electronic and optical properties, making them valuable for applications in chemical sensors, light-emitting diodes, and antistatic coatings. beilstein-journals.orgorgsyn.org The properties of these polymers, such as solubility, thermal stability, and electrical conductivity, can be systematically altered by introducing substituents onto the aniline monomer. nih.govorgsyn.org Additionally, aniline derivatives are essential in the manufacturing of rubber processing chemicals, including antioxidants that enhance the durability of rubber products, and in the synthesis of agrochemicals such as herbicides and fungicides. bldpharm.comchemscene.comumich.edu
Impact of Halogen and Alkoxy Substituents on Aromatic Ring Reactivity
The reactivity of the aniline ring in reactions such as electrophilic aromatic substitution is profoundly influenced by the nature of its substituents. Halogen (e.g., fluoro, iodo) and alkoxy (e.g., methoxy) groups exert control over the reaction rate and the position of substitution (regioselectivity) through a combination of inductive and resonance effects.
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Both halogens and the oxygen atom of an alkoxy group are more electronegative than carbon. Consequently, they withdraw electron density from the aromatic ring through the sigma bond, an effect known as a negative inductive effect (-I). This electron withdrawal deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted benzene (B151609). eurekalert.orgtcichemicals.com
Resonance Effect: This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the aromatic ring. The oxygen of an alkoxy group and the halogen atoms possess lone pairs that can be donated to the ring. This is a positive resonance effect (+R), which increases the electron density on the ring, particularly at the ortho and para positions. eurekalert.orgnbinno.com
Alkoxy Groups (-OR): For alkoxy groups like methoxy (B1213986) (-OCH₃), the electron-donating resonance effect is significantly stronger than their electron-withdrawing inductive effect. acs.org The net result is a strong activation of the aromatic ring, making it much more reactive than benzene. This strong electron donation directs incoming electrophiles predominantly to the ortho and para positions.
Halogen Groups (-F, -I): For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect. This results in a net deactivation of the ring, making it less reactive than benzene. However, the resonance effect, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions. Therefore, halogens are classified as ortho-, para-directing deactivators.
The presence of multiple substituents, as in 4-Fluoro-2-iodo-6-methoxyaniline, creates a complex electronic environment where the directing and activating/deactivating effects of each group must be considered to predict its chemical behavior.
Overview of the Research Landscape Surrounding Poly-substituted Anilines, Highlighting the Strategic Importance of this compound
The synthesis and application of poly-substituted anilines—aromatic amines bearing multiple and diverse functional groups—is a frontier area in medicinal and materials chemistry. acs.org The precise spatial arrangement of different substituents on the aniline core is critical for creating molecules with highly specific functions, such as targeted pharmaceuticals or advanced organic materials. nih.gov However, controlling the regiochemistry to synthesize these complex structures can be challenging, making versatile and pre-functionalized building blocks highly valuable. nih.gov
Within this context, this compound emerges as a compound of significant strategic importance, not for its direct applications, but as a sophisticated intermediate for complex organic synthesis.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2090450-14-7 | bldpharm.com |
| Molecular Formula | C₇H₇FINO | bldpharm.com |
| Molecular Weight | 267.04 g/mol | bldpharm.com |
While extensive research publications detailing the specific uses of this compound are not widely available, its molecular architecture provides clear insight into its intended role as a high-value building block. The strategic importance of this compound lies in the unique combination and placement of its four distinct functional groups:
Iodo Group: The carbon-iodine bond is a key feature for synthetic chemists. Iodine is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This provides a reactive site for the controlled formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the assembly of highly complex molecular frameworks.
Fluoro Group: The inclusion of fluorine is a common strategy in modern drug discovery. beilstein-journals.org A fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and half-life. It can also alter the acidity/basicity of nearby functional groups and enhance binding affinity to biological targets. umich.edu
Methoxy Group: As a strong electron-donating group, the methoxy substituent significantly influences the electronic properties of the aromatic ring. Its position ortho to both the amino and iodo groups also introduces steric hindrance that can be exploited to direct the regiochemical outcome of subsequent reactions.
Amino Group: The primary amine is the defining functional group of the aniline. It provides a site for a wide range of chemical transformations, such as acylation to form amides, which is a common linkage in biologically active molecules.
In essence, this compound is a designer building block, pre-organized with a suite of functional groups that serve distinct purposes. It offers a synthetically versatile platform where the iodo group acts as a linchpin for major structural elaboration, while the fluoro, methoxy, and amino groups provide the necessary electronic, steric, and functional properties required for the construction of complex, high-value target molecules, particularly in the realm of pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodo-6-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUTZLZEYPFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Insights of 4 Fluoro 2 Iodo 6 Methoxyaniline
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine substituent on 4-Fluoro-2-iodo-6-methoxyaniline serves as the principal handle for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition by low-valent metal catalysts, such as palladium(0), initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds. The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions. wikipedia.orglibretexts.org
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed reactions are fundamental for constructing C-C bonds, and this compound is an ideal substrate for such transformations at the C-2 position.
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, such as a boronic acid or ester. nih.gov For this compound, a Suzuki-Miyaura coupling would selectively occur at the C-I bond to introduce a variety of alkyl, alkenyl, or aryl groups. nih.gov The reaction is known for its mild conditions and tolerance of numerous functional groups, including the amine and methoxy (B1213986) groups present on the substrate. nih.govlibretexts.org The use of unprotected ortho-anilines in Suzuki reactions has been successfully demonstrated, suggesting that protection of the amino group in this compound may not be necessary under optimized conditions. nih.gov
Heck Reaction: The Heck reaction couples aryl halides with alkenes. While specific examples with this compound are not prominent, the high reactivity of aryl iodides makes them excellent substrates for this transformation, typically leading to the formation of a substituted styrene (B11656) derivative.
Sonogashira Coupling: This coupling involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for forming arylalkynes. libretexts.org The reaction proceeds under mild, often room-temperature, conditions. wikipedia.org Given the structure of this compound, a Sonogashira coupling would yield a 2-alkynyl-4-fluoro-6-methoxyaniline derivative. The regioselectivity is highly predictable, favoring the more reactive C-I bond over other potential sites. libretexts.org This method has been used to label peptides by coupling alkynes to iodophenylalanine residues, demonstrating its functional group compatibility. nih.gov
Table 1: Typical Conditions for Palladium-Catalyzed C-C Bond Formation with Aryl Iodides
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) source (e.g., Pd(PPh₃)₄), Ligand (e.g., phosphines) | Aqueous base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane, Water | Tolerates a wide range of functional groups. nih.govlibretexts.org |
| Heck | Alkene (e.g., Styrene) | Pd(0) source (e.g., Pd(OAc)₂) | Amine base (e.g., Et₃N) | DMF, Acetonitrile | Highly reactive with aryl iodides. |
| Sonogashira | Terminal Alkyne (e.g., Ph-C≡CH) | Pd(0) source, Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, Piperidine) | THF, DMF | Can be performed under mild, copper-free conditions with appropriate ligands. wikipedia.orgorganic-chemistry.org |
Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, Ullman-type Couplings)
These methods are essential for synthesizing molecules containing C-N and C-O bonds, which are prevalent in pharmaceuticals and natural products.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org Using this compound as the substrate, this reaction could be used to introduce a second amino group at the C-2 position by coupling with a primary or secondary amine, or even ammonia (B1221849) equivalents. wikipedia.org The choice of palladium source and phosphine (B1218219) ligand is critical for achieving high efficiency. beilstein-journals.org
Ullmann-type Couplings: The classic Ullmann reaction uses copper to couple aryl halides. organic-chemistry.org Modern variations, often catalyzed by palladium or using modified copper systems, facilitate the formation of C-O, C-N, and C-S bonds under milder conditions. A relevant synthesis involves an Ullman-type C-O bond formation where 2-fluoro-4-iodoaniline (B146158) is coupled with sodium methoxide (B1231860) in the presence of copper(I) chloride to produce 2-fluoro-4-methoxyaniline. orgsyn.org This demonstrates the feasibility of forming a C-O bond at a halogenated site on a fluoroaniline (B8554772) ring, a transformation that could be applied to this compound to modify its structure. orgsyn.org
Table 2: Typical Conditions for Palladium-Catalyzed C-Heteroatom Bond Formation with Aryl Iodides
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Notes |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) or Pd(II) source, Sterically hindered phosphine ligand (e.g., XPhos) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | Highly versatile for C-N bond formation. wikipedia.orgorganic-chemistry.org |
| Ullmann-type C-O Coupling | Alcohol or Phenol | Cu(I) or Pd(0) catalyst, Ligand (e.g., phenanthroline) | Base (e.g., Cs₂CO₃, K₂CO₃) | DMF, Toluene | Classic method uses stoichiometric copper at high temperatures; modern methods are catalytic. organic-chemistry.orgorgsyn.org |
Gold-Catalyzed Reactivity of Aryl Iodides
While palladium and copper have dominated the field of cross-coupling, gold catalysis has emerged as a powerful tool, particularly for reactions involving alkynes. However, gold-catalyzed cross-coupling reactions involving the direct activation of aryl iodides like this compound are less common and not as well-established as palladium-based systems. Research in this area is ongoing, but specific applications for this substrate are not widely documented in current literature.
Mechanistic Studies on C-H Activation and Functionalization Mediated by this compound
Direct C-H activation and functionalization offer an atom-economical approach to modifying aromatic rings. However, for a substrate like this compound, C-H activation is mechanistically challenging and generally disfavored. The presence of the carbon-iodine bond provides a much lower energy pathway for catalytic reactions. The bond dissociation energy of a C-I bond is significantly lower than that of an aromatic C-H or C-F bond, making it the preferential site for oxidative addition by a metal catalyst. Any attempt at C-H functionalization would have to overcome this inherent reactivity, likely requiring specialized directing groups and catalyst systems designed to suppress the C-I activation pathway. Currently, there are no specific mechanistic studies reported in the literature detailing the C-H activation of this compound.
Directed Reactivity via the Amino and Methoxy Groups
The amino (-NH₂) and methoxy (-OCH₃) groups are powerful ortho-para directing groups in electrophilic aromatic substitution due to their electron-donating resonance effects. In the context of metal-catalyzed reactions, they can also act as directing groups to guide a catalyst to a specific C-H bond, typically at the ortho position.
For this compound, the positions ortho to the amino group are occupied by the iodo and methoxy substituents. The methoxy group has an open ortho position (C-5), which could potentially be a site for directed C-H activation. However, this would still have to compete with the highly reactive C-I bond. The amino group itself can coordinate to the metal center, influencing the catalytic activity and potentially directing functionalization if the C-I pathway were blocked or a different reaction mechanism were operative.
Role of Steric and Electronic Effects of Substituents on Reaction Pathways and Regioselectivity
The reactivity of this compound is a delicate balance of the steric and electronic properties of its four distinct substituents. nih.gov
Electronic Effects:
Iodine: The C-I bond is the most influential feature for cross-coupling, being the weakest and most reactive site.
Amino and Methoxy Groups: Both are strong electron-donating groups that activate the aromatic ring towards electrophilic attack and can influence the electron density at the metal center during a catalytic cycle.
Fluorine: As the most electronegative element, fluorine is a strong electron-withdrawing group by induction, which deactivates the ring. However, its C-F bond is very strong and generally unreactive in palladium-catalyzed cross-coupling.
In some Ullman-type couplings, it has been observed that electron-withdrawing groups on the aromatic ring can lead to significantly lower yields. orgsyn.org
Steric Effects:
The substituents ortho to the reactive C-I bond are the amino and methoxy groups. Their bulk can influence the approach of the palladium catalyst and its ligands, potentially affecting the rate of oxidative addition and subsequent steps.
The regiochemistry of substituents can significantly impact the required reaction conditions. For example, studies on iodo-estrone isomers showed that 2-iodo and 4-iodo derivatives required different catalyst systems and temperatures to achieve successful Sonogashira couplings, highlighting the influence of the substituent's position on reactivity. beilstein-journals.org This suggests that the specific arrangement of groups on this compound will fine-tune the optimal conditions for its transformations. The interplay between stabilizing electronic effects and destabilizing steric effects can determine the feasibility and outcome of a reaction. nih.gov
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Fluoro-2-iodo-6-methoxyaniline. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional correlation techniques, a complete assignment of all proton and carbon signals can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) protons. The substitution pattern on the benzene (B151609) ring—a fluorine atom at C4, an iodine atom at C2, and a methoxy group at C6, with an aniline (B41778) group at C1—results in a unique set of chemical shifts and coupling patterns for the two remaining aromatic protons at the C3 and C5 positions.
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The amine (-NH₂) protons will also produce a singlet, which can be broad and its chemical shift is highly dependent on the solvent and concentration, but generally appears between δ 3.5 and 5.0 ppm.
The aromatic protons at C3 and C5 will exhibit splitting patterns due to coupling with each other and with the fluorine atom at C4. The proton at C3 is expected to appear as a doublet of doublets, due to ortho-coupling with the proton at C5 and a smaller meta-coupling with the fluorine at C4. The proton at C5 will also likely be a doublet of doublets, arising from ortho-coupling to the proton at C3 and a larger ortho-coupling to the fluorine at C4.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 6.8 - 7.2 | dd | J(H3-H5) ≈ 8-10 Hz, J(H3-F4) ≈ 4-6 Hz |
| H5 | 6.5 - 6.9 | dd | J(H5-H3) ≈ 8-10 Hz, J(H5-F4) ≈ 8-10 Hz |
| OCH₃ | 3.8 - 4.0 | s | - |
| NH₂ | 3.5 - 5.0 | s (broad) | - |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) of the Aromatic Framework and Substituents
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.
The carbon atom bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The heavy iodine atom at C2 is expected to cause a significant downfield shift for the C2 carbon. The electron-donating methoxy and amino groups will influence the chemical shifts of the carbons they are attached to (C6 and C1) and the other carbons in the ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C1 | 140 - 145 | ³JCF ≈ 2-4 Hz |
| C2 | 85 - 95 | ³JCF ≈ 8-10 Hz |
| C3 | 115 - 120 | ²JCF ≈ 20-25 Hz |
| C4 | 155 - 160 | ¹JCF ≈ 230-250 Hz |
| C5 | 110 - 115 | ²JCF ≈ 20-25 Hz |
| C6 | 148 - 153 | ⁴JCF ≈ 1-3 Hz |
| OCH₃ | 55 - 60 | - |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine-containing compound this compound. thermofisher.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. thermofisher.com The chemical shift of the fluorine atom is sensitive to its electronic environment. For an aromatic fluorine, the chemical shift is expected in a specific region. The signal will be split into a doublet of doublets due to coupling with the two aromatic protons at the ortho (H3) and meta (H5) positions. The magnitude of the coupling constants will provide further structural confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would establish the connectivity between the coupled aromatic protons (H3 and H5). A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon, allowing for the assignment of the protonated aromatic carbons (C3 and C5) and the methoxy carbon. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for assigning the quaternary carbons (C1, C2, C4, and C6) by observing their correlations with the aromatic, amine, and methoxy protons.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the vibrational modes of the molecule and is used to identify the presence of specific functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy Absorption Analysis
The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, C-O, C-F, and C-I bonds. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group will be observed around 2850-3100 cm⁻¹.
The aromatic C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will give a strong absorption band around 1200-1250 cm⁻¹ (asymmetric stretching) and 1000-1050 cm⁻¹ (symmetric stretching). The C-F stretching vibration is expected to appear as a strong band in the 1200-1300 cm⁻¹ range. The C-I stretching vibration will be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H stretch (OCH₃) | 2850 - 2950 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-O stretch (asymmetric) | 1200 - 1250 | Strong |
| C-F stretch | 1200 - 1300 | Strong |
| C-O stretch (symmetric) | 1000 - 1050 | Strong |
| C-I stretch | 500 - 600 | Medium-Weak |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. It measures the mass of a molecule with very high precision. The molecular formula for this compound is C₇H₇FINO.
The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element in the molecule. msu.edustolaf.edusisweb.com
Table 1: Isotopic Masses for Exact Mass Calculation An interactive data table. Click on headers to sort.
| Element | Isotope | Exact Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Fluorine | ¹⁹F | 18.998403 |
| Iodine | ¹²⁷I | 126.904473 |
| Nitrogen | ¹⁴N | 14.003074 |
Using these values, the calculated monoisotopic mass of this compound (C₇H₇FINO) is 280.9607 Da . Experimental determination of this mass via HRMS would confirm the elemental composition of a synthesized sample.
To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for organic molecules.
Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and those that can be readily protonated or deprotonated in solution. Given the presence of the basic amino group, this compound is expected to ionize well in positive-ion mode ESI by accepting a proton to form the [M+H]⁺ ion.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are stable enough to be vaporized. nationalmaglab.org The analyte is sprayed into a heated tube, where it is vaporized and then ionized by a corona discharge. youtube.com For this compound, APCI would likely produce a protonated molecule [M+H]⁺ in the positive-ion mode. nih.gov In some cases, particularly in negative-ion mode, adducts with anions from the solvent or gas phase may be observed. nih.govucr.edu Since APCI involves high temperatures, it is best for thermally stable compounds. nationalmaglab.org
The choice between ESI and APCI would depend on the specific experimental conditions and the sample matrix, but both are viable options for the analysis of this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound has not been found in the searched results, analysis of its structure would reveal:
Molecular Conformation: The precise geometry of the molecule, including the planarity of the benzene ring and the orientation of the amino, iodo, and methoxy substituents relative to the ring.
Intermolecular Interactions: How the molecules pack together in the crystal lattice. This would include identifying any hydrogen bonds formed by the amino group and other potential non-covalent interactions, such as halogen bonding involving the iodine atom.
This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.
Table 2: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₇FINO |
| 5-chloro-ortho-methoxyaniline | C₇H₈ClNO |
| 2-Fluoro-4-iodoaniline (B146158) | C₆H₅FIN |
| 4-Fluoro-2-methoxyaniline (B49241) | C₇H₈FNO |
| 2-Fluoro-4-methoxyaniline | C₇H₈FNO |
| p-Fluoroaniline | C₆H₆FN |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Descriptors for Understanding Reactivity Trends
Beyond FMOs, other computational descriptors provide a more detailed picture of the electron distribution and reactivity.
Natural Bond Orbital (NBO) analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. bldpharm.com This method provides valuable information on:
Natural Atomic Charges: It calculates the charge distribution on each atom, helping to identify electron-rich and electron-poor centers.
Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, it can measure the delocalization of a lone pair from the nitrogen or oxygen atoms into an empty anti-bonding orbital of the aromatic ring. These interactions, reported as second-order perturbation energies (E(2)), indicate the strength of intramolecular charge transfer. A high E(2) value signifies a strong interaction.
The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a clear and intuitive guide to a molecule's reactive sites:
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 4-Fluoro-2-iodo-6-methoxyaniline, these would likely be concentrated around the electronegative oxygen, nitrogen, and fluorine atoms.
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the amino group.
Neutral Regions (Green): These areas have a relatively neutral potential.
The MEP map offers a comprehensive picture of the charge distribution and is a powerful tool for predicting how the molecule will interact with other reagents.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational landscape and intermolecular interactions can be inferred from studies on similarly substituted anilines. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.
The conformational flexibility of this compound would primarily revolve around the rotation of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups relative to the benzene (B151609) ring. The presence of a bulky iodine atom at the ortho position to the amino group and a methoxy group at the other ortho position is expected to introduce significant steric hindrance. This steric clash would likely create a substantial energy barrier for the rotation of the amino group, restricting its conformational freedom. The preferred conformation would likely involve the amino group's hydrogen atoms being oriented to minimize steric repulsion with the adjacent iodine and methoxy substituents.
Intermolecular interactions are crucial in determining the solid-state structure and solvation properties of the compound. The amino group can act as both a hydrogen bond donor and acceptor, while the oxygen atom of the methoxy group and the fluorine atom can act as hydrogen bond acceptors. Therefore, in a condensed phase, it is anticipated that this compound would form a network of intermolecular hydrogen bonds. Furthermore, the iodine atom, being a heavy halogen, can participate in halogen bonding, a directional non-covalent interaction with nucleophilic atoms (like the oxygen of the methoxy group or the nitrogen of the amino group of a neighboring molecule). The interplay of these hydrogen and halogen bonds would dictate the packing of the molecules in a crystalline lattice.
A hypothetical MD simulation would likely reveal a landscape dominated by a few low-energy conformations, with transitions between them being relatively infrequent due to the aforementioned steric barriers. The simulation would also quantify the strength and lifetime of the various intermolecular interactions, providing a detailed picture of the supramolecular assembly.
Computational Studies on the Effect of Halogen and Methoxy Substituents on Aromaticity and Reactivity
The aromaticity and reactivity of the this compound ring are significantly modulated by the electronic effects of the fluoro, iodo, and methoxy substituents. Density Functional Theory (DFT) is a common computational method used to probe these effects by calculating the electron distribution and orbital energies of the molecule.
The substituents influence the electron density of the aromatic ring through a combination of inductive and resonance effects. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). The iodine atom also has a -I effect, although weaker than fluorine. The methoxy group, on the other hand, exhibits a -I effect due to the electronegativity of the oxygen atom, but more importantly, a strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic system. The amino group is also a strong +R and -I group.
DFT calculations on related substituted anilines have shown that the presence of both electron-donating and electron-withdrawing groups can lead to a nuanced reactivity profile. The calculated molecular electrostatic potential (MEP) map for this compound would likely show regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers), predicting the most probable sites for chemical reactions. The aromaticity of the ring itself can also be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which would likely indicate a slight modulation of aromatic character compared to unsubstituted aniline (B41778) due to the electronic push and pull of the substituents.
The table below summarizes the expected electronic effects of the substituents on the aniline ring.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| -F (Fluoro) | Strong -I (withdrawing) | Weak +R (donating) | Deactivating |
| -I (Iodo) | Weak -I (withdrawing) | Weak +R (donating) | Deactivating |
| -OCH3 (Methoxy) | Weak -I (withdrawing) | Strong +R (donating) | Activating |
| -NH2 (Amino) | Weak -I (withdrawing) | Strong +R (donating) | Activating |
Applications in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science
Role as a Precursor in the Synthesis of Complex Organic Molecules
The true strength of 4-Fluoro-2-iodo-6-methoxyaniline lies in its capacity to serve as a foundational element for more elaborate molecules. Its inherent reactivity, governed by the distinct nature of its substituents, allows chemists to build complex structures through sequential, site-selective reactions.
Substituted anilines are fundamental precursors for a vast array of heterocyclic compounds, which form the core of many pharmaceutical and functional materials. The structure of this compound is ideally suited for constructing important heterocyclic systems.
Indoles: The presence of the ortho-iodo and amino groups enables palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis or coupling with alkynes, to form highly substituted indole rings. nih.gov A one-pot reaction involving N-protected 2-iodoanilines and propargylic bromides can efficiently yield diverse indole structures. nih.gov
Quinolines: Quinoline (B57606) synthesis often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup or Doebner-von Miller reactions) or 1,3-dicarbonyl compounds. Analogs like 3-fluoro-4-methoxyaniline (B107172) are known to undergo Combes quinoline synthesis. The amino group of this compound can act as the key nitrogen source for the quinoline core, while the fluoro, iodo, and methoxy (B1213986) groups become integral substituents on the resulting bicyclic system, influencing its electronic and biological properties.
Quinazolinones: These heterocycles are crucial in medicinal chemistry. Their synthesis can be achieved from substituted anilines, which can be converted into the corresponding anthranilic acids or amides, followed by cyclization with an appropriate carbon source. The unique substitution pattern of this compound offers a direct route to quinazolinones with a specific and desirable functionalization pattern for further elaboration.
The term "multifunctional aromatic architectures" refers to complex molecules with several functional groups precisely arranged on an aromatic scaffold. This compound is a prime example of a building block used to create such structures. The iodo group is particularly significant, as it serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.org This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, etc.) at the 2-position via reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. nih.govresearchgate.net The ability to perform these reactions while retaining the fluoro and methoxy groups enables the rapid generation of molecular complexity and the construction of diverse compound libraries. researchgate.net
Contribution to Medicinal Chemistry Research and Drug Discovery
Aniline (B41778) derivatives are ubiquitous motifs in pharmaceuticals, serving as building blocks for numerous drugs. yufenggp.com The specific features of this compound make it particularly relevant for modern drug discovery programs, which often seek to fine-tune molecular properties to enhance efficacy and safety. cresset-group.com
| Property | Value |
| Chemical Formula | C₇H₇FINO |
| Molecular Weight | 267.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2090450-14-7 |
This data is based on the theoretical values for the specified compound.
This compound serves as a critical scaffold for generating molecules with potential therapeutic value. wisdomlib.org The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. nih.govnih.govyoutube.com The fluorine atom can block sites of metabolic oxidation and modulate the acidity (pKa) of the nearby amino group, which can be crucial for optimizing a drug's pharmacokinetic profile. nih.govnih.gov The methoxy group also plays a role in modulating lipophilicity and can form key hydrogen bond interactions within biological targets. By using this precursor to synthesize heterocyclic cores like quinolines and indoles, chemists can create novel compounds for screening against various diseases. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. This compound is an excellent tool for such studies. Its defined substitution pattern allows medicinal chemists to systematically probe the chemical space around a core scaffold.
The highly reactive iodo group is particularly advantageous, as it can be readily replaced using palladium-catalyzed cross-coupling reactions to introduce a diverse set of chemical moieties. nih.govsemanticscholar.org This allows researchers to systematically evaluate how different substituents at this position impact the compound's interaction with a biological target, such as a protein kinase. Kinase inhibitors are a major class of targeted cancer therapies, and their development heavily relies on iterative SAR studies to achieve high potency and selectivity. The fluorine and methoxy groups serve as fixed anchor points while the iodo position is varied, providing clear and interpretable SAR data. This systematic approach is critical for converting a moderately active "hit" compound into a highly potent and selective clinical candidate. semanticscholar.org
Relevance in Agrochemical Development
The principles that make this compound valuable in pharmaceuticals also apply to the development of modern agrochemicals. Fluorinated compounds are of significant interest in agrochemistry for their enhanced biological activity and stability. youtube.com The related compound, 4-Fluoro-2-methoxyaniline (B49241), is noted for its use in formulating effective herbicides and pesticides. Therefore, this compound represents a promising starting material for the synthesis of new agrochemical candidates. The heterocyclic systems accessible from this precursor are also common in commercial pesticides and herbicides, suggesting that novel derivatives could exhibit useful bioactivity for crop protection.
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Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for Synthesis
The growing emphasis on environmentally benign chemical processes necessitates the development of sustainable synthetic routes to complex molecules like 4-fluoro-2-iodo-6-methoxyaniline. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.
Current synthetic strategies for polysubstituted anilines often involve multi-step processes with harsh reagents and significant waste generation. Green chemistry approaches aim to address these shortcomings. For instance, researchers are exploring catalytic methods that proceed under milder conditions and with higher atom economy. One promising avenue is the use of palladium-catalyzed C-H activation and functionalization, which can enable the direct introduction of substituents onto the aniline (B41778) ring, thereby reducing the number of synthetic steps.
Furthermore, the use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are key areas of investigation. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers advantages in terms of safety, scalability, and process control, making it a promising technology for the sustainable production of this compound and its derivatives.
Table 1: Comparison of Potential Synthetic Routes for this compound based on Green Chemistry Principles
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Catalytic C-H Functionalization | Direct introduction of substituents onto the aniline core using transition metal catalysts. | Fewer synthetic steps, higher atom economy, reduced waste. | Development of selective and efficient catalysts for late-stage functionalization. |
| Flow Chemistry | Continuous process with precise control over reaction parameters. | Improved safety, scalability, and reproducibility; potential for automation. | Optimization of reactor design and reaction conditions for continuous production. |
| Aqueous Synthesis | Utilization of water as a reaction solvent. | Reduced environmental impact, lower cost, and improved safety. | Development of water-soluble catalysts and reagents. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Shorter reaction times, increased yields, and often milder conditions. | Exploration of microwave-compatible reaction conditions for key synthetic steps. |
Chemo- and Regioselective Functionalization of Poly-substituted Anilines
The presence of three distinct functional groups on the aniline ring of this compound provides a platform for highly selective chemical modifications. The future of research in this area lies in developing methodologies that can precisely target one functional group in the presence of others, enabling the synthesis of a diverse library of derivatives.
The iodine atom is a particularly attractive site for functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of carbon-carbon and carbon-heteroatom bonds. The challenge and opportunity lie in performing these reactions with high chemoselectivity, avoiding unwanted side reactions at other positions on the ring.
The directing effects of the existing substituents will play a crucial role in the regioselectivity of electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine and iodine atoms are deactivating but also ortho-, para-directing. Understanding and controlling the interplay of these electronic effects will be key to achieving desired substitution patterns.
Table 2: Potential Regioselective Functionalization Strategies for this compound
| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |
| Suzuki Coupling | C-I bond | Aryl boronic acids, Pd catalyst, base | Introduction of a new aryl or heteroaryl group at the 2-position. |
| Sonogashira Coupling | C-I bond | Terminal alkynes, Pd/Cu catalysts, base | Introduction of an alkyne moiety at the 2-position. |
| Buchwald-Hartwig Amination | C-I bond | Amines, Pd catalyst, base | Formation of a new C-N bond at the 2-position. |
| Electrophilic Bromination | Aromatic Ring | N-Bromosuccinimide (NBS) | Selective bromination at the position ortho to the methoxy group. |
| Nitration | Aromatic Ring | HNO₃/H₂SO₄ | Controlled nitration, with the position determined by the combined directing effects of the substituents. |
Advanced Computational Design of Novel Derivatives with Tunable Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods can be employed to predict the properties of novel derivatives and guide synthetic efforts towards compounds with desired characteristics.
Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of different derivatives. This information can help in understanding the structure-property relationships and in designing molecules with specific electronic or optical properties. For example, DFT could be used to predict the absorption and emission spectra of potential fluorescent dyes derived from this scaffold.
In the context of drug discovery, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with improved binding affinity and selectivity for specific biological targets. By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest probability of being biologically active.
Table 3: Computationally Predicted Properties of Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted Property (Example) | Potential Application |
| Derivative A | Replacement of iodine with a phenyl group | Increased π-conjugation, red-shifted absorption spectrum | Organic light-emitting diode (OLED) material |
| Derivative B | Introduction of a carboxylic acid group | Enhanced water solubility and potential for hydrogen bonding | Bioactive molecule with improved pharmacokinetic properties |
| Derivative C | Addition of a heterocyclic ring system | Specific interactions with a biological target's active site | Potent and selective enzyme inhibitor |
| Derivative D | Polymerization through the aniline nitrogen | Formation of a conductive polymer | Organic electronic device |
Exploration of Undiscovered Bioactive and Material Applications
The unique substitution pattern of this compound suggests that it could serve as a valuable building block for the discovery of new bioactive compounds and functional materials. The presence of fluorine is known to enhance the metabolic stability and binding affinity of drug candidates.
In medicinal chemistry, this compound could be a precursor for the synthesis of novel kinase inhibitors, which are a major class of anticancer drugs. The aniline scaffold is a common feature in many approved kinase inhibitors. Furthermore, the incorporation of iodine allows for the potential development of radiolabeled imaging agents or therapeutics.
In materials science, the functionalization of this compound could lead to the creation of novel polymers with interesting optical or electronic properties. For example, polymers incorporating this aniline derivative could exhibit unique fluorescence or be used as sensors for specific analytes. The development of new dyes and pigments is another potential application area, leveraging the chromophoric properties of the substituted aniline core.
Q & A
Basic Research Questions
Q. How can 4-Fluoro-2-iodo-6-methoxyaniline be synthesized with high purity, and what purification methods are most effective?
- Methodology :
- Synthetic Pathways : Begin with 4-fluoro-6-methoxyaniline as a precursor. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in a dichloromethane (DCM) solvent under controlled temperature (0–5°C) to minimize side reactions. Monitor reaction progress using thin-layer chromatography (TLC).
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization from ethanol/water mixtures can further enhance purity. Validate purity via melting point analysis and HPLC (≥95% purity threshold) .
- Challenges : Competing iodination at alternative positions may occur; optimize stoichiometry and reaction time to suppress byproducts.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm) and NMR to verify methoxy (-OCH) and aromatic proton environments. NMR can resolve carbon-iodine coupling (J ≈ 5–15 Hz).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion [M+H] and isotopic pattern (iodine exhibits a 1:1 isotopic ratio).
- IR Spectroscopy : Identify functional groups (e.g., NH stretching at ~3400 cm, C-F at ~1200 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Waste Management : Segregate halogenated waste in designated containers. Collaborate with certified waste disposal agencies for incineration or chemical neutralization.
- Emergency Response : For skin contact, rinse with copious water (≥15 minutes) and seek medical evaluation. Use activated carbon or vermiculite for spills .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Reactivity Studies : Compare catalytic systems (Pd(PPh) vs. PdCl(dppf)) in coupling with arylboronic acids. Monitor reaction efficiency via GC-MS or NMR.
- Mechanistic Insights : Density Functional Theory (DFT) calculations can model transition states to explain steric/electronic effects of the iodine substituent.
- Data Interpretation : Contrast yields with non-iodinated analogs to isolate iodine’s role .
Q. How can computational modeling predict the compound’s interactions in biological systems (e.g., enzyme inhibition)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). Parameterize iodine’s van der Waals radius and partial charges.
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bonding patterns.
- Validation : Correlate computational predictions with in vitro assays (e.g., IC measurements) .
Q. How should conflicting thermal stability data (e.g., DSC vs. TGA) be resolved?
- Methodology :
- Experimental Design : Perform Differential Scanning Calorimetry (DSC) under nitrogen (heating rate: 10°C/min) to identify melting/decomposition events. Compare with Thermogravimetric Analysis (TGA) to distinguish volatilization from decomposition.
- Contradiction Analysis : If DSC shows an endotherm absent in TGA, suspect sublimation. Use variable heating rates and isothermal holds to confirm.
- Documentation : Report both datasets with uncertainty margins (e.g., ±2°C for DSC) and contextualize with literature on halogenated anilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
